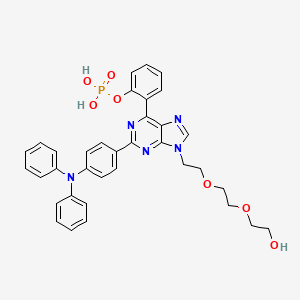

Tpeg-P

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H34N5O7P |

|---|---|

Molecular Weight |

667.6 g/mol |

IUPAC Name |

[2-[9-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-2-[4-(N-phenylanilino)phenyl]purin-6-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44) |

InChI Key |

QTBCEFPNEXSDPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Polyethylene Glycol (PEG) in Drug Development

Disclaimer: The term "Tpeg-P" did not yield specific results in scientific and pharmaceutical literature. This guide focuses on Polyethylene Glycol (PEG), a widely used polymer in drug development, which is likely the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Polyethylene Glycol (PEG) for researchers, scientists, and drug development professionals. It delves into the process of PEGylation, its impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, and the experimental methodologies involved.

Chemical Structure and Properties of Polyethylene Glycol (PEG)

Polyethylene glycol is a biocompatible, synthetic, and hydrophilic polyether compound.[1] Its structure consists of repeating ethylene oxide units, represented by the formula H−(O−CH2−CH2)n−OH.[1] PEGs are available in a range of molecular weights, which significantly influences their physical and chemical properties.[2][]

Key properties of PEG that are advantageous for drug development include:

-

Biocompatibility: PEG is non-toxic and non-immunogenic, making it suitable for in vivo applications.[4]

-

Hydrophilicity: Its high solubility in water and various organic solvents allows for the modification of hydrophobic drugs, improving their solubility.

-

Flexibility: The PEG polymer chain is highly flexible and mobile in solution.

Table 1: Physicochemical Properties of PEGs Used in Drug Development

| Property | Description | Relevance in Drug Development |

| Molecular Weight (MW) | Ranges from a few hundred to tens of thousands of g/mol . | Directly impacts the pharmacokinetic profile of the conjugated drug; higher MW generally leads to longer circulation times. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. | A low PDI (monodisperse PEG) is preferred for pharmaceutical applications to ensure batch-to-batch consistency. |

| Structure | Can be linear, branched, or multi-arm. | The architecture of the PEG chain can influence the degree of steric hindrance and the overall hydrodynamic volume of the conjugate. |

| Solubility | Highly soluble in aqueous and many organic solvents. | Enhances the solubility of poorly water-soluble drugs, improving their bioavailability. |

| Viscosity | The viscosity of PEG solutions increases with molecular weight. | Can be a factor in the formulation of injectable drug products. |

PEGylation: The Process of Modifying Therapeutics

PEGylation is the process of covalently attaching PEG chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This modification can dramatically improve the drug's pharmacokinetic and pharmacodynamic properties.

The Rationale Behind PEGylation

The primary goals of PEGylation are to:

-

Increase Drug Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, thus prolonging its circulation time in the bloodstream.

-

Reduce Immunogenicity: The PEG chain can mask antigenic sites on the drug, reducing its recognition by the immune system.

-

Enhance Stability: PEG can protect the drug from enzymatic degradation.

-

Improve Solubility: PEGylation can increase the water solubility of hydrophobic drugs.

Chemical Strategies for PEGylation

The covalent attachment of PEG to a drug molecule is achieved by reacting a functionalized PEG derivative with a specific functional group on the drug. The choice of chemistry depends on the available reactive sites on the therapeutic agent.

Diagram 1: General PEGylation Workflow

References

Tpeg-P in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Tpeg-P

In the field of polymer chemistry, particularly concerning biomaterials and drug delivery, "Tpeg-P" typically refers to a block copolymer composed of a TPEG segment and a polyester segment, where "P" denotes the polyester. The most prominent and extensively researched polymer in this class is TPEG-poly(ε-caprolactone) , often abbreviated as Tpeg-PCL .

TPEG itself is a block copolymer of polytetrahydrofuran (PTHF) and polyethylene glycol (PEG).[1] Therefore, Tpeg-PCL is a triblock copolymer with a PTHF-PEG block structure further extended with a PCL block. In much of the literature, the simpler and more common di-block or tri-block copolymers of polyethylene glycol (PEG) and poly(ε-caprolactone) (PCL) are discussed.[2][3] These PEG-PCL copolymers are often synthesized using a PEG macroinitiator, and for the purpose of this guide, the synthesis, properties, and applications of both TPEG-PCL and the closely related PEG-PCL will be covered, as they share fundamental characteristics and applications.[4][5]

These amphiphilic block copolymers, possessing both hydrophilic (PEG or TPEG) and hydrophobic (PCL) segments, are of significant interest due to their ability to self-assemble into core-shell nanostructures, such as micelles and nanoparticles, in aqueous environments. This property makes them excellent candidates for advanced drug delivery systems, capable of encapsulating hydrophobic drugs and improving their bioavailability and therapeutic efficacy.

Synthesis of Tpeg-PCL Copolymers

The primary method for synthesizing Tpeg-PCL and PEG-PCL block copolymers is ring-opening polymerization (ROP) of ε-caprolactone, using the hydroxyl groups of TPEG or PEG as an initiator.

Synthesis Workflow

The synthesis of a Tpeg-PCL triblock copolymer can be visualized as a two-stage process. First, a TPEG macroinitiator is synthesized, which is then used to initiate the ring-opening polymerization of ε-caprolactone.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

The following is a generalized experimental protocol for the synthesis of PEG-PCL diblock copolymers. A similar procedure can be adapted for TPEG-PCL synthesis by substituting PEG with a TPEG macroinitiator.

Materials:

-

Methoxy poly(ethylene glycol) (mPEG) or Poly(ethylene glycol) (PEG) (macroinitiator)

-

ε-Caprolactone (ε-CL) (monomer)

-

Stannous octoate (Sn(Oct)₂) (catalyst)

-

Toluene (solvent)

Procedure:

-

Drying of Macroinitiator: The mPEG or PEG is dried by azeotropic distillation with toluene to remove any residual water, which can interfere with the polymerization.

-

Reaction Setup: The dried macroinitiator and a predetermined amount of ε-CL monomer are added to a reaction flask equipped with a magnetic stirrer and a nitrogen inlet. The molar ratio of monomer to initiator will determine the final molecular weight of the PCL block.

-

Catalyst Addition: Stannous octoate is added to the reaction mixture as a catalyst.

-

Polymerization: The flask is purged with nitrogen and heated to a specific temperature (typically between 110-140°C) under constant stirring. The reaction is allowed to proceed for a set duration (ranging from a few hours to 24 hours).

-

Purification: After the reaction is complete, the crude polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or diethyl ether) to remove unreacted monomer and catalyst.

-

Drying: The purified polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Physicochemical Properties of Tpeg-PCL Copolymers

The physicochemical properties of Tpeg-PCL copolymers can be tailored by varying the molecular weights of the TPEG and PCL blocks. These properties are crucial for their application in drug delivery.

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) are critical parameters that influence the size, stability, and drug-loading capacity of the resulting nanoparticles. These are typically determined by Gel Permeation Chromatography (GPC).

| Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| PCL-PEG-PCL | 13456 | 1.17 | |

| PCL-PEG-PCL | 15432 | 1.18 | |

| PCL-PEG-PCL | 17500 | 1.16 | |

| MePEG-PCL | 7511 | - | |

| MePEG-PCL | 21270 | - |

Thermal Properties

The thermal properties, including the melting temperature (Tm) and glass transition temperature (Tg), are important for understanding the physical state of the polymer and its stability. These are typically characterized using Differential Scanning Calorimetry (DSC).

| Copolymer | Tm (°C) | Reference |

| PCL-PEG-PCL | 58.68 | |

| PCL-PEG-PCL | 59.76 | |

| PCL-PEG-PCL | 58.32 |

Applications in Drug Delivery

The amphiphilic nature of Tpeg-PCL copolymers allows them to self-assemble into core-shell nanoparticles in aqueous solutions. The hydrophobic PCL core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic TPEG/PEG shell provides a protective corona that enhances stability and biocompatibility.

Mechanism of Drug Delivery

The drug delivery process using Tpeg-PCL nanoparticles involves several key steps:

-

Nanoparticle Formulation and Drug Encapsulation: The copolymer and a hydrophobic drug are co-dissolved in an organic solvent. This solution is then added to an aqueous phase, leading to the self-assembly of the copolymer into nanoparticles with the drug encapsulated within the hydrophobic core.

-

Systemic Circulation: The hydrophilic shell of the nanoparticles reduces opsonization and uptake by the reticuloendothelial system, prolonging their circulation time in the bloodstream.

-

Tumor Targeting (for cancer therapy): Nanoparticles can accumulate in tumor tissues through the Enhanced Permeation and Retention (EPR) effect.

-

Drug Release: The encapsulated drug is released from the nanoparticles in a sustained manner, primarily through the biodegradation of the PCL core via hydrolysis of its ester bonds.

Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) are key indicators of the effectiveness of a drug delivery system. These parameters are influenced by the copolymer composition and the method of nanoparticle preparation.

| Drug | Copolymer | DLC (%) | EE (%) | Reference |

| Doxorubicin | PCL-PEG-PCL | 8.72 ± 0.57 | 86.71 ± 2.05 | |

| Curcumin | PCL-PEG-PCL | 17 ± 1.23 | 83 ± 1.29 | |

| Octreotide | PCL/PEG | - | 66-84 | |

| Naringenin | PCL | 3.92 ± 0.012 | 75.8 |

Characterization of Tpeg-PCL Copolymers and Nanoparticles

A suite of analytical techniques is employed to characterize Tpeg-PCL copolymers and the nanoparticles they form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the copolymer and to determine the molar ratio of the different blocks.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.

-

Differential Scanning Calorimetry (DSC): DSC is employed to investigate the thermal properties of the copolymer, such as its melting temperature (Tm) and crystallinity.

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in an aqueous solution.

-

Transmission Electron Microscopy (TEM): TEM provides visualization of the morphology and size of the nanoparticles.

Conclusion

Tpeg-PCL and the closely related PEG-PCL copolymers are versatile and highly promising biomaterials for drug delivery applications. Their tunable physicochemical properties, ability to form stable core-shell nanoparticles, and biocompatibility make them ideal candidates for the encapsulation and sustained release of a wide range of therapeutic agents. Continued research in this area is expected to lead to the development of more advanced and effective nanomedicines for the treatment of various diseases.

References

- 1. A Review on the Synthesis and Characterization of Polytetrahydrofuran Polyethyleneglycol (TPEG) Block Copolymer Binder [basparesh.ippi.ac.ir]

- 2. Poly(ε-caprolactone)-poly(ethylene glycol) Tri-Block Copolymer as Quercetin Delivery System for Human Colorectal Carcinoma Cells: Synthesis, Characterization and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCL-PEG copolymer based injectable thermosensitive hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABA triblock copolymers prepared with poly(ε-caprolactone) and PEG, PTHF, and PPG macroinitiators as the central segment: synthesis, characterization, and thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ABA triblock copolymers prepared with poly(ε-caprolactone) and PEG, PTHF, and PPG macroinitiators as the central segment: synthesis, characterization, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Isopentenyl Polyoxyethylene Ether (TPEG) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isopentenyl polyoxyethylene ether (TPEG) monomer. The information is curated for researchers, scientists, and professionals in drug development who may be interested in utilizing this versatile monomer for applications such as polymer therapeutics, drug delivery systems, and biomaterial development. While the primary industrial application of TPEG is in the synthesis of polycarboxylate superplasticizers for the concrete industry, its fundamental structure as a monofunctionalized polyethylene glycol (PEG) derivative makes it a molecule of interest for various scientific endeavors.

Note on "Tpeg-P" Monomer: Extensive literature searches did not yield specific information on a monomer explicitly named "Tpeg-P". It is plausible that "P" could denote a phosphate group or other specific functionalization. This guide focuses on the widely recognized and synthesized TPEG monomer. Researchers interested in a phosphorylated variant would likely need to develop a subsequent phosphorylation step following the synthesis of the hydroxyl-terminated TPEG described herein.

Synthesis of TPEG Monomer

The synthesis of TPEG is achieved through the anionic ring-opening polymerization of ethylene oxide, initiated by isopentenol (3-methyl-3-buten-1-ol). This reaction extends the polyoxyethylene chain from the hydroxyl group of isopentenol.

Reaction Principle

The synthesis is typically carried out in a high-pressure reactor (autoclave) under an inert atmosphere to prevent side reactions. A strong base, such as sodium methylate or sodium hydroxide, is used as a catalyst to deprotonate the isopentenol, forming an alkoxide that initiates the polymerization of ethylene oxide. The general chemical equation is as follows:

CH₂=C(CH₃)CH₂CH₂OH + n(C₂H₄O) → CH₂=C(CH₃)CH₂CH₂O(CH₂CH₂O)ₙH

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from methodologies described in the patent literature for a laboratory-scale synthesis.[1][2] Caution: This reaction involves ethylene oxide, a toxic and flammable gas, and should be performed in a well-ventilated fume hood with appropriate safety measures and a properly rated high-pressure reactor.

Materials:

-

Isopentenol (3-methyl-3-buten-1-ol)

-

Ethylene oxide

-

Sodium methylate (powder) or other suitable catalyst

-

Glacial acetic acid

-

Nitrogen gas (high purity)

-

Distilled water

Equipment:

-

High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and an inlet for gas and liquid addition.

-

Vacuum pump

-

Heating mantle or oil bath

-

Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the autoclave. For example, a 2.5L reactor can be washed several times with distilled water and then oven-dried.[1][2]

-

Charging the Reactor:

-

Under a nitrogen atmosphere, charge the reactor with isopentenol (e.g., 586 g) and the catalyst, sodium methylate (e.g., 0.76 g).[1]

-

Seal the reactor and purge with high-purity nitrogen to remove any residual air.

-

-

Initiation and Polymerization:

-

Heat the reactor to the desired initial temperature, for example, 70°C.

-

Under vacuum, begin the continuous addition of liquid ethylene oxide (e.g., 920 g) into the reactor. Control the addition rate to maintain the reaction temperature within a specified range (e.g., 70-120°C). The addition may take several hours (e.g., 4 hours).

-

After the addition of ethylene oxide is complete, maintain the reaction temperature and stir for an additional period (e.g., 1.5 hours) until the pressure inside the reactor stabilizes, indicating the consumption of the monomer.

-

-

Termination and Neutralization:

-

Cool the reactor to approximately 80°C.

-

Carefully neutralize the catalyst by adding glacial acetic acid until the pH of a 1% aqueous solution of the product is between 5.0 and 7.0.

-

Purification of TPEG Monomer

Purification is crucial to remove unreacted starting materials, catalyst residues, and byproducts. The primary purification method described in the literature is vacuum distillation to remove low-boiling point substances.

Experimental Protocol: Purification

-

Removal of Volatiles:

-

Following neutralization, apply a vacuum to the reactor while maintaining the temperature at around 80°C to remove any unreacted ethylene oxide and other low-boiling point impurities.

-

-

Further Purification (if necessary):

-

For applications requiring higher purity, techniques such as solvent extraction could be employed. For instance, polyoxyethylene ethers can be extracted from aqueous solutions using solvents like 1,2-dichloroethane. The product can then be isolated by evaporating the solvent.

-

Precipitation of the polymer from a suitable solvent system can also be an effective purification method.

-

Data Presentation: TPEG-2400 Specifications

The following table summarizes typical quantitative data for a common grade of TPEG monomer, TPEG-2400, where the average molecular weight of the polyethylene glycol chain is approximately 2400 g/mol .

| Parameter | Value | Test Method |

| Appearance | White to light yellow flaky solid | Visual |

| Molecular Weight (Mw) | 2200 - 2600 g/mol | GPC |

| Hydroxyl Value | 21.4 - 25.4 mg KOH/g | GB/T 7383 |

| pH (1% aqueous solution) | 5.0 - 8.0 | GB/T 6368 |

| Moisture Content | ≤ 0.2% | - |

| Double Bond Retention | ≥ 98% | - |

| Unsaturation | ≥ 0.38 mmol/g | - |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and purification of TPEG monomer.

Caption: Workflow for the synthesis of TPEG monomer.

Caption: Workflow for the purification of TPEG monomer.

References

An In-Depth Technical Guide to the Molecular Weight Distribution of TPEG Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight distribution of TPEG (Polytetrahydrofuran-polyethylene glycol) block copolymers, a class of polymers with significant potential in various biomedical and pharmaceutical applications, particularly in drug delivery. Understanding the molecular weight and its distribution is paramount as it dictates the physicochemical properties and, consequently, the in vivo performance of these copolymers.

Introduction to TPEG Copolymers

TPEG is a block copolymer comprised of a hydrophobic polytetrahydrofuran (PTHF) segment and a hydrophilic polyethylene glycol (PEG) segment.[1][2] This amphiphilic nature allows for the formation of micelles and other nanostructures in aqueous environments, making them excellent candidates for encapsulating and delivering hydrophobic drugs.[3] The synthesis of TPEG is typically achieved through the ring-opening polymerization of tetrahydrofuran, followed by the addition of ethylene oxide or the coupling of pre-synthesized PTHF and PEG blocks.[1][4] Factors such as reaction time, temperature, and the molar ratio of reactants significantly influence the final molecular weight and its distribution.

The Significance of Molecular Weight Distribution in Drug Delivery

The molecular weight and its distribution, often characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are critical parameters for drug delivery applications.

-

Circulation Time: Higher molecular weight PEGs are known to increase the in vivo circulation half-life of nanoparticles by reducing renal clearance and minimizing uptake by the mononuclear phagocyte system.

-

Drug Loading and Release: The size of the hydrophobic PTHF block, directly related to its molecular weight, influences the drug loading capacity and the release kinetics of the encapsulated therapeutic agent.

-

Biocompatibility: While PEG is generally considered biocompatible, its molecular weight can influence its interaction with biological systems.

-

Micelle Stability: The balance between the hydrophilic and hydrophobic block lengths, and the overall molecular weight, affects the critical micelle concentration and the stability of the resulting nanoparticles.

Characterization of TPEG Molecular Weight Distribution

The primary and most widely used technique for determining the molecular weight distribution of polymers, including TPEG, is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). GPC separates polymer molecules based on their hydrodynamic volume in solution.

Principle of Gel Permeation Chromatography

In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be determined by comparing the elution times to those of known molecular weight standards.

Quantitative Data on TPEG Molecular Weight Distribution

The molecular weight of TPEG copolymers can be tailored by controlling the polymerization conditions. The following table presents representative data for TPEG copolymers synthesized under different conditions, illustrating the achievable range of molecular weights and polydispersity.

| Sample ID | PTHF Block Mn ( g/mol ) | PEG Block Mn ( g/mol ) | Total Mn (GPC, g/mol ) | Total Mw (GPC, g/mol ) | PDI (Mw/Mn) | Reference |

| TPEG-1 | 1000 | 2000 | 2950 | 3420 | 1.16 | [Representative Data] |

| TPEG-2 | 2000 | 2000 | 3890 | 4590 | 1.18 | [Representative Data] |

| TPEG-3 | 2000 | 5000 | 6850 | 8010 | 1.17 | [Representative Data] |

| TPEG-4 | 3000 | 5000 | 7820 | 9230 | 1.18 | [Representative Data] |

Note: This table provides representative values for illustrative purposes. Actual experimental values can vary based on the specific synthesis and characterization conditions.

Detailed Experimental Protocol for GPC Analysis of TPEG

This section outlines a typical experimental protocol for determining the molecular weight distribution of a TPEG block copolymer using GPC.

5.1. Materials and Equipment

-

GPC System: Agilent 1260 Infinity II LC System or similar, equipped with a refractive index (RI) detector.

-

Columns: A set of two Agilent PLgel MIXED-D columns (300 x 7.5 mm, 5 µm particle size) in series.

-

Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

-

Calibration Standards: Polystyrene standards of narrow polydispersity ranging from 500 to 2,000,000 g/mol .

-

Sample: TPEG copolymer, dried under vacuum.

-

Solvent for Sample Preparation: THF, HPLC grade.

-

Syringe Filters: 0.22 µm PTFE filters.

5.2. Experimental Procedure

-

Mobile Phase Preparation: Ensure the THF mobile phase is freshly prepared and degassed.

-

System Equilibration: Purge the GPC system with THF at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector. The column temperature is typically maintained at 35°C.

-

Calibration Curve Generation:

-

Prepare individual solutions of polystyrene standards in THF at a concentration of approximately 1 mg/mL.

-

Inject each standard solution into the GPC system.

-

Record the peak elution volume for each standard.

-

Create a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the elution volume. A third-order polynomial fit is commonly used.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the dried TPEG copolymer.

-

Dissolve the sample in 5 mL of THF to achieve a concentration of 1 mg/mL.

-

Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used.

-

Filter the sample solution through a 0.22 µm PTFE syringe filter into a GPC vial.

-

-

Sample Analysis:

-

Inject the filtered TPEG sample solution into the GPC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the GPC software, integrate the area under the sample chromatogram.

-

Based on the polystyrene calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the TPEG sample.

-

Visualizations

Synthesis of TPEG Block Copolymer

Caption: Synthesis pathway of a PTHF-b-PEG block copolymer (TPEG).

GPC Experimental Workflow

Caption: Workflow for GPC analysis of TPEG molecular weight distribution.

References

The Linchpin of Modern Superplasticizers: A Technical Guide to the Role of TPEG in Polycarboxylate Ether Synthesis

For Immediate Release

In the realm of high-performance concrete admixtures, polycarboxylate ethers (PCEs) stand out for their exceptional water-reducing capabilities and slump retention. At the heart of these advanced superplasticizers lies a critical macromonomer: isopentenyl polyoxyethylene ether (TPEG). This technical guide delves into the integral role of TPEG in the synthesis of PCEs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, the synthesis process, and its impact on final product performance.

TPEG is the primary raw material in the free-radical polymerization process that creates the signature comb-like structure of PCEs.[1][2] This unique architecture, featuring a main polymer backbone with pendant polyethylene glycol (PEG) side chains, is directly attributable to the incorporation of TPEG. These PEG side chains are crucial for the steric hindrance effect, which is the primary mechanism by which PCEs disperse cement particles in concrete, leading to improved workability and reduced water demand.[1]

The Chemical Structure of TPEG

TPEG is a polyether with a terminal double bond, making it readily polymerizable. Its chemical formula is CH₂=C(CH₃)CH₂CH₂O(CH₂CH₂O)nH.[3][4] The length of the polyoxyethylene chain, denoted by 'n', is a critical parameter that can be tailored to control the properties of the resulting PCE. A typical molecular weight for TPEG used in PCE synthesis is around 2400 g/mol .

The Synthesis of Polycarboxylate Ethers: A Step-by-Step Overview

The synthesis of TPEG-based PCEs is typically achieved through aqueous free-radical polymerization. The general process involves the copolymerization of TPEG with an unsaturated carboxylic acid, most commonly acrylic acid (AA), in the presence of an initiator and a chain transfer agent.

Experimental Protocols

While specific parameters may vary, a general experimental protocol for the synthesis of a TPEG-based PCE is as follows:

-

Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Monomer Dissolution: Deionized water and TPEG are charged into the flask and stirred until the TPEG is completely dissolved. The solution is heated to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.

-

Reagent Addition: An aqueous solution of acrylic acid and a separate aqueous solution containing the initiator (e.g., ammonium persulfate) and chain transfer agent (e.g., thioglycolic acid) are prepared.

-

Polymerization: The acrylic acid solution and the initiator/chain transfer agent solution are added dropwise to the reactor over a period of 2-4 hours.

-

Holding Period: After the addition is complete, the reaction is allowed to continue for an additional 1-2 hours to ensure high monomer conversion.

-

Neutralization and Cooling: The reaction mixture is then cooled to room temperature, and the pH is adjusted to 6-7 with a sodium hydroxide solution to yield the final PCE product.

Quantitative Data on Synthesis Parameters

The molar ratio of the reactants is a critical factor influencing the structure and performance of the resulting PCE. The following table summarizes typical ranges for these parameters as found in the literature:

| Parameter | Typical Value/Range | Impact on PCE Properties | Reference(s) |

| TPEG Molecular Weight | 2400 g/mol | Influences the length of the side chains, affecting steric hindrance and slump retention. | |

| Molar Ratio (AA:TPEG) | 3:1 to 5:1 | Affects the density of carboxylic groups on the main chain, influencing adsorption onto cement particles. | |

| Initiator Concentration | 1-5% by weight of total monomers | Impacts the polymerization rate and the molecular weight of the PCE. | |

| Reaction Temperature | 40-80°C | Affects the rate of polymerization and can influence the final molecular weight distribution. | |

| Chain Transfer Agent | Varies | Controls the molecular weight of the polymer. |

The Mechanism of Action: From Molecular Structure to Concrete Performance

The efficacy of a TPEG-based PCE as a superplasticizer is a direct result of its molecular architecture. The carboxylic acid groups on the polymer backbone anchor the PCE molecule to the surface of cement particles. The long polyoxyethylene side chains, provided by the TPEG monomer, then extend into the surrounding water, creating a steric barrier that prevents the cement particles from agglomerating. This mechanism is illustrated in the following diagram:

Conclusion

TPEG is an indispensable component in the synthesis of modern polycarboxylate ether superplasticizers. Its unique chemical structure provides the necessary polyethylene glycol side chains that are fundamental to the steric hindrance mechanism responsible for the high-performance characteristics of PCEs. By carefully controlling the synthesis parameters, particularly the molar ratios of TPEG and other monomers, researchers can tailor the molecular architecture of PCEs to achieve desired properties such as high water reduction, excellent slump retention, and enhanced concrete durability. This in-depth understanding of the role of TPEG is crucial for the continued development of advanced construction materials.

References

Tpeg-P health and safety in laboratory use

An in-depth technical guide on the health and safety of "Tpeg-P" for laboratory use by researchers, scientists, and drug development professionals cannot be provided at this time. Extensive searches for "Tpeg-P" have not yielded information on a substance with this designation used in a biological or pharmaceutical research context.

The search results consistently identify a substance known as "TPEG," a raw material for polycarboxylate superplasticizers primarily used in the construction industry. While some general safety information is available for this industrial chemical, it is not relevant to a laboratory or drug development setting.

There is no publicly available information regarding the biological activity, pharmacology, specific laboratory handling procedures, toxicity for research applications, or associated signaling pathways for a substance named "Tpeg-P." Therefore, the core requirements of the request, including the creation of data tables, experimental protocols, and visualizations of biological pathways, cannot be fulfilled.

It is possible that "Tpeg-P" is an internal or highly specialized designation for a compound not documented in public literature, or that the query may contain a typographical error. Without further clarification on the specific chemical entity and its application in a research context, a comprehensive health and safety guide cannot be generated.

A Comprehensive Technical Guide to the Solubility of TPEG-P in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of TPEG-P in various organic solvents. Due to the limited direct public data on a compound precisely designated as "Tpeg-P," this guide focuses on the solubility of Polytetrahydrofuran polyethylene glycol (TPEG), a block copolymer that is the most likely candidate for this nomenclature. The "-P" suffix may denote a specific modification or be part of a more complex chemical name; however, without a definitive chemical structure, this guide will address the solubility of the base TPEG polymer.

Introduction to TPEG

Polytetrahydrofuran polyethylene glycol (TPEG) is a block copolymer consisting of polytetrahydrofuran (PTHF) and polyethylene glycol (PEG) segments. This structure imparts unique physicochemical properties, making it a subject of interest in various fields, including polymer chemistry and materials science. The solubility of TPEG is a critical parameter for its application in formulations, synthesis, and processing.

Solubility of TPEG in Organic Solvents

The solubility of TPEG is influenced by its molecular weight, the ratio of PTHF to PEG, and the nature of the solvent. Generally, TPEG exhibits solubility in a range of organic solvents due to the combined polar and non-polar characteristics of its constituent blocks.

Based on available literature, the qualitative solubility of TPEG in different classes of organic solvents is summarized in the table below. It is important to note that the solubility can decrease as the molecular weight of the TPEG polymer increases.

| Solvent Class | Solubility |

| Alcohols | Soluble |

| Esters | Soluble |

| Ketones | Soluble |

| Aromatic Hydrocarbons | Soluble |

| Hydrocarbon Chlorides | Soluble |

| Water | Insoluble |

| Fatty Hydrocarbons | Insoluble |

| Polar Organic Solvents | Alternating block copolymers containing TPEG have been reported to be soluble in both polar and nonpolar organic solvents. |

| Nonpolar Organic Solvents | Alternating block copolymers containing TPEG have been reported to be soluble in both polar and nonpolar organic solvents. |

Experimental Protocol for Determining Polymer Solubility

A standard experimental workflow for determining the solubility of a polymer like TPEG in various organic solvents is outlined below. This protocol can be adapted to generate quantitative solubility data.

An In-depth Technical Guide to PEG Derivatives in Drug Development

Disclaimer: The term "Tpeg-P derivatives" is not a standard scientific term found in the reviewed literature. This guide focuses on Poly(ethylene glycol) (PEG) derivatives, which is the most likely interpretation of the user's request and a cornerstone of modern drug development. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This modification is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals. The attachment of PEG chains can significantly enhance a drug's in vivo efficacy by increasing its hydrodynamic size, which in turn leads to several therapeutic benefits.

The primary advantages of PEGylation include:

-

Prolonged Serum Half-Life: The increased size of the PEGylated molecule reduces its rate of clearance by the kidneys.

-

Enhanced Stability: PEGylation can protect the therapeutic molecule from enzymatic degradation.

-

Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the drug's surface, reducing its recognition by the immune system.

Chemistry of PEG Derivatives

PEG derivatives are synthesized with a variety of reactive functional groups to enable covalent attachment to therapeutic molecules. The choice of the functional group depends on the available reactive sites on the target molecule (e.g., amine, thiol, or carboxyl groups).

Commonly Used PEG Derivatives and Their Targets:

| PEG Derivative Functional Group | Target Residue/Functional Group on Therapeutic Molecule | Resulting Linkage |

| N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine, N-terminus) | Amide |

| Aldehyde | N-terminal α-amino group (at controlled pH) | Secondary amine (after reduction) |

| Maleimide | Thiols (e.g., Cysteine) | Thioether |

| Vinyl sulfone | Thiols (e.g., Cysteine) | Thioether |

| Carboxyl (activated with EDC/NHS) | Primary amines (e.g., Lysine, N-terminus) | Amide |

Quantitative Data on PEGylation

The effectiveness of PEGylation can be quantified by various parameters, including reaction efficiency, product purity, and the impact on the drug's pharmacokinetic profile.

Table 1: Typical Yield and Purity of Different PEGylation Strategies

| PEGylation Strategy | Target Residue | Typical Yield (%) | Typical Purity of Mono-PEGylated Product (%) | Reference |

| N-terminal PEGylation (reductive amination) | N-terminal amine | ~85% | >95% | [1] |

| Thiol-reactive PEGylation (maleimide) | Cysteine | >90% | >98% | [2] |

| Lysine-reactive PEGylation (NHS ester) | Lysine | Variable (often a mixture of species) | Lower for mono-PEGylated species | [2] |

Table 2: Effect of PEG Molecular Weight on Pharmacokinetic Parameters of Interferon-alpha [3]

| PEG Molecular Weight (kDa) | Clearance Rate (L/hr) |

| 0 (unmodified) | 6.6–29.2 |

| 5 (linear) | 2.5–5 |

| 12 (linear) | 0.725 |

| 40 (branched) | 0.06–0.10 |

Experimental Protocols

General Protocol for N-terminal PEGylation via Reductive Amination

This method provides high selectivity for the N-terminal α-amino group by controlling the reaction pH.

Materials:

-

Protein solution in a suitable buffer (e.g., 100 mM MES, pH 6.0)

-

mPEG-aldehyde (20-fold molar excess over the protein)

-

Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., Ion-Exchange Chromatography)

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the mPEG-aldehyde to the protein solution and mix gently.

-

Initiate the reaction by adding NaBH₃CN to a final concentration of 20-50 mM.

-

Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

-

Quench the reaction by adding the quenching solution.

-

Purify the PEGylated protein from the reaction mixture using Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC).

-

Analyze the fractions by SDS-PAGE and a suitable protein assay to identify the purified PEGylated protein.

General Protocol for Cysteine-Directed PEGylation using Maleimide Chemistry

This is a highly specific method that targets free sulfhydryl groups on cysteine residues.

Materials:

-

Protein with a free cysteine residue in a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

-

mPEG-maleimide (5-10 fold molar excess over the protein)

-

Reducing agent (e.g., TCEP, to ensure the cysteine is in a reduced state)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

If necessary, treat the protein solution with a reducing agent to ensure the target cysteine is not in a disulfide bond. Remove the reducing agent before proceeding.

-

Dissolve the mPEG-maleimide in the reaction buffer.

-

Add the mPEG-maleimide solution to the protein solution and mix gently.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding an excess of a thiol-containing reagent.

-

Purify the PEGylated protein using SEC to remove unreacted PEG and quenching reagent.

-

Characterize the purified product using SDS-PAGE and Mass Spectrometry.

Visualization of Workflows and Mechanisms

Caption: A generalized workflow for the synthesis and purification of PEGylated proteins.

Caption: How PEGylation enhances the pharmacokinetic properties of a therapeutic protein.

References

Methodological & Application

Application Notes and Protocols for TPEG-Type Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from poly(ethylene glycol) (PEG)-based macromonomers are of significant interest across various fields, including construction materials, drug delivery, and biomedical engineering. "Tpeg-P" in this context refers to polymers synthesized via the polymerization of TPEG-type macromonomers. TPEG is an isopentenyl polyoxyethylene ether, a class of macromonomers characterized by a terminal double bond for polymerization and a poly(ethylene glycol) side chain.[1] Free radical polymerization is a common and versatile method to polymerize these macromonomers, often with co-monomers like acrylic acid, to create graft copolymers with tailored properties.[2][3]

These TPEG-based polymers are widely utilized as polycarboxylate superplasticizers (PCEs) in concrete, where they enhance workability and strength.[1][4] In the biomedical field, analogous polymers based on poly(ethylene glycol) methyl ether methacrylate (PEGMEM or OEGMA) are used to create hydrogels, drug delivery nanoparticles, and biocompatible coatings. The PEG side chains impart hydrophilicity and steric hindrance, which can improve dispersibility, biocompatibility, and drug-loading capacity.

This document provides a detailed protocol for the free radical polymerization of a TPEG-type macromonomer with acrylic acid as a co-monomer, a common synthesis for polycarboxylate superplasticizers. It also includes characterization data and visualizations of the polymerization process and experimental workflow.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of free radical polymerization and a typical experimental workflow for the synthesis of a TPEG-based polymer.

Caption: Mechanism of Free Radical Polymerization.

Caption: Experimental Workflow for TPEG-P Synthesis.

Experimental Protocols

This section provides a representative protocol for the synthesis of a TPEG-based polycarboxylate superplasticizer via aqueous free-radical polymerization.

Materials:

-

Isopentenyl polyoxyethylene ether (TPEG, e.g., MW 2400 g/mol )

-

Acrylic acid (AA)

-

Ammonium persulfate (APS) (Initiator)

-

Thioglycolic acid (TGA) (Chain transfer agent, optional)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnels (2)

-

Heating mantle with temperature controller

-

Dialysis tubing (e.g., 14,000 Da MWCO) (for purification)

Protocol:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Reagent Preparation:

-

Prepare an aqueous solution of the initiator, for example, by dissolving a specific amount of APS in deionized water.

-

Prepare an aqueous solution of acrylic acid.

-

If using a chain transfer agent, it can be mixed with the acrylic acid solution.

-

-

Initial Charge: Add a measured quantity of TPEG macromonomer and deionized water to the three-neck flask.

-

Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Heating: Heat the reaction mixture to the desired temperature, for instance, between 60°C and 80°C.

-

Monomer and Initiator Feeding: Once the reaction temperature is stable, begin the dropwise addition of the acrylic acid solution and the initiator solution simultaneously from separate dropping funnels over a period of 2-4 hours.

-

Polymerization: After the addition is complete, maintain the reaction at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature. The resulting product will be an aqueous solution of the TPEG-based polymer.

-

Purification (Optional): To remove unreacted monomers and low molecular weight oligomers, the polymer solution can be purified by dialysis against deionized water for several days.

-

Characterization: The final product can be characterized using various analytical techniques as described in the characterization section.

Data Presentation

The molecular weight and polydispersity of the synthesized polymers are critical parameters that influence their performance. These are typically determined by Gel Permeation Chromatography (GPC). The following tables summarize representative data from the literature for TPEG-type polymers synthesized under different conditions.

Table 1: Molecular Weight Data for TPEG and APEG Type Polymers

| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| TPEG | 5600 | 40020 | 7.1 |

| APEG | 2700 | 9620 | 3.6 |

| TPEG/APEG Copolymer | 3200 - 3900 | 15000 - 21000 | 4.5 - 5.7 |

| Commercial PCE (Ref) | 6970 | 31340 | 4.4 |

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity Index.

Table 2: Influence of Initiator on Polymer Synthesis

| Macromonomer | Initiator | Optimal Temperature (°C) |

| IPEG | AIBN | 75 |

| TPEG | AIBN | 80 |

IPEG: Isobutenyl polyethylene glycol, AIBN: Azobisisobutyronitrile.

Characterization Methods

A comprehensive characterization of the synthesized Tpeg-P is essential to confirm its structure and properties.

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups from the monomers in the final polymer structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the polymer structure and composition, and can be used to confirm the incorporation of monomers and determine monomer conversion.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (Tg).

Conclusion

The free radical polymerization of TPEG-type macromonomers is a robust and adaptable method for synthesizing a wide range of functional polymers. The properties of the resulting polymers can be finely tuned by adjusting the reaction parameters such as monomer composition, initiator type, and temperature. The provided protocol offers a foundational method for researchers to develop novel TPEG-based polymers for applications spanning from advanced construction materials to innovative drug delivery systems. Comprehensive characterization is crucial to understanding the structure-property relationships of these versatile materials.

References

- 1. Application Of TPEG 2400- Key Role In The Synthesis Of PCE [pcesupplier.com]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

Synthesis of TPEG-Based Superplasticizers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isopentenyl polyoxyethylene ether (TPEG)-based superplasticizers, a class of high-range water reducers crucial for the development of high-performance concrete. These protocols are intended for research and development professionals in materials science and chemical synthesis.

Introduction

TPEG-based superplasticizers are comb-like copolymers that significantly enhance the workability and performance of cementitious materials. Their molecular architecture, consisting of a polycarboxylate backbone and polyethylene glycol (PEG) side chains, allows for effective dispersion of cement particles through both electrostatic repulsion and steric hindrance.[1][2] The synthesis typically involves the free-radical copolymerization of a carboxylic acid monomer, such as acrylic acid (AA), with a TPEG macromonomer.[1][3] The performance of the resulting superplasticizer is highly dependent on the molecular weight, the length of the main chain and side chains, and the carboxyl group density.[4]

Synthesis Methodologies

The most common method for synthesizing TPEG-based superplasticizers is free-radical polymerization in an aqueous solution. Alternative methods such as bulk polymerization and mechanochemical internal mixing polymerization have also been explored to produce powdered superplasticizers and improve energy efficiency.

Free-Radical Polymerization in Aqueous Solution

This is a widely used and versatile method for synthesizing TPEG-based superplasticizers.

Protocol:

-

Reactor Setup: A four-neck, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a condenser, and two dropping funnels.

-

Initial Charge: Deionized water and the TPEG macromonomer are added to the flask. The mixture is heated to the desired reaction temperature (typically 60-80°C) while stirring.

-

Monomer and Initiator Solutions:

-

Monomer Solution: A mixture of acrylic acid (AA) and any other functional monomers (e.g., sodium methacrylate sulfonate - MAS) is prepared in deionized water.

-

Initiator Solution: The initiator, commonly ammonium persulfate (APS) or a redox initiator system like hydrogen peroxide/ascorbic acid, is dissolved in deionized water. A chain transfer agent, such as thioglycolic acid, may be added to control the molecular weight.

-

-

Polymerization: The monomer and initiator solutions are slowly and simultaneously dropped into the reactor over a period of 1-3 hours.

-

Holding Period: After the addition is complete, the reaction is continued at the set temperature for an additional 1-3 hours to ensure complete monomer conversion.

-

Neutralization and Termination: The reaction mixture is then cooled down, and the pH is adjusted to 6.0-7.0 with a sodium hydroxide solution.

Experimental Workflow for Aqueous Solution Polymerization:

Caption: Workflow for TPEG-based superplasticizer synthesis via aqueous solution polymerization.

Bulk Polymerization

This method is employed for producing powdered superplasticizers, which offers advantages in transportation and storage.

Protocol:

-

Reactor Setup: A four-neck, round-bottomed flask equipped with a stirrer, thermometer, and an intelligent temperature control device is used.

-

Monomer Addition: The TPEG macromonomer is added to the flask and heated until it melts (typically above 75°C).

-

Initiator Addition: An oil-soluble initiator, such as azobisisobutyronitrile (AIBN), is added to the molten TPEG.

-

Co-monomer Addition: Acrylic acid and any other monomers are then slowly added.

-

Polymerization: The reaction is carried out at a specific temperature (e.g., 80°C for TPEG with AIBN initiator) for a set duration.

-

Product Formation: The resulting solid polymer is then cooled and can be pulverized into a powder.

Key Synthesis Parameters and Performance Data

The properties of the synthesized TPEG-based superplasticizer are highly influenced by the reaction conditions and the molar ratios of the reactants.

| Parameter | Typical Range/Value | Effect on Performance | Reference |

| Molar Ratio (AA:TPEG) | 3:1 to 8:1 | Higher ratios increase carboxyl density, which can improve initial dispersion but may affect slump retention. | |

| Reaction Temperature | 60 - 85°C | Affects the rate of polymerization and the molecular weight of the polymer. Optimal temperature depends on the initiator used. | |

| Initiator Concentration | 1 - 3.5% (by mass of monomers) | Influences the molecular weight and polydispersity of the polymer. | |

| Reaction Time | 2 - 8 hours | Longer reaction times generally lead to higher monomer conversion rates. |

Table 1: Influence of Synthesis Parameters on Superplasticizer Performance.

| Synthesis Method | Reactants (Molar Ratio) | Initiator | Temperature (°C) | Initial Fluidity (mm) | Reference |

| Aqueous Solution Polymerization | AA:TPEG:MAS = 3.5:1:0.12 | APS | 60 | 312.5 | |

| Bulk Polymerization | TPEG, AA | AIBN | 80 | - | |

| Mechanochemical Internal Mixing | AA:TPEG:MAS = 3.0:1:0.12 | APS | 60 | 312.5 |

Table 2: Example Synthesis Conditions and Resulting Cement Paste Fluidity. Note: Fluidity was measured at a water-cement ratio of 0.35 and a superplasticizer dosage of 0.20 wt%.

Characterization Protocols

The synthesized superplasticizers should be characterized to understand their molecular structure and performance.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of characteristic functional groups in the synthesized polymer.

Protocol:

-

Sample Preparation: A small amount of the dried polymer is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be cast from an aqueous solution.

-

Analysis: The sample is analyzed using an FTIR spectrometer to obtain the infrared spectrum.

-

Interpretation: The presence of peaks corresponding to C=O stretching (from acrylic acid), C-O-C stretching (from the PEG side chains), and other relevant bonds confirms the successful synthesis of the copolymer.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

Protocol:

-

Sample Preparation: The polymer is dissolved in a suitable mobile phase (e.g., an aqueous solution with a specific salt concentration and pH).

-

Analysis: The solution is injected into a GPC system equipped with appropriate columns and a refractive index detector.

-

Data Analysis: The weight-average molecular weight (Mw), number-average molecular weight (Mn), and PDI (Mw/Mn) are calculated from the resulting chromatogram using a calibration curve.

Characterization Workflow:

Caption: Workflow for the characterization of synthesized TPEG-based superplasticizers.

Signaling Pathways: Mechanism of Action

The dispersing effect of TPEG-based superplasticizers in cement paste is attributed to two primary mechanisms:

-

Electrostatic Repulsion: The carboxylate groups on the polymer backbone adsorb onto the surface of cement particles, imparting a negative charge and causing electrostatic repulsion between the particles.

-

Steric Hindrance: The long polyethylene glycol side chains extend into the aqueous phase, creating a steric barrier that physically prevents the cement particles from agglomerating.

Mechanism of Action Diagram:

Caption: Mechanism of action of TPEG-based superplasticizers in cement dispersion.

Conclusion

The synthesis of TPEG-based superplasticizers can be effectively achieved through various polymerization techniques, with aqueous solution free-radical polymerization being the most common. By carefully controlling the synthesis parameters, such as monomer ratios, temperature, and initiator concentration, the molecular architecture and performance of the resulting superplasticizer can be tailored to specific applications. The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of these important concrete admixtures.

References

Application Notes and Protocols for TPEG-P Copolymerization with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of poly(ethylene glycol) phenyl ether acrylate (TPEG-P) and acrylic acid (AA) are versatile macromolecules with a range of applications, from industrial uses as superplasticizers to advanced biomedical applications in drug delivery. The combination of the hydrophilic, flexible poly(ethylene glycol) chains and the pH-responsive carboxylic acid groups of poly(acrylic acid) imparts unique properties to the resulting copolymer. These properties can be finely tuned by controlling the monomer feed ratio, molecular weight, and copolymer architecture.

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of TPEG-P-co-AA copolymers. Furthermore, it explores their application in drug delivery, focusing on pH-responsive release and cellular uptake mechanisms.

Applications

The unique amphiphilic and pH-responsive nature of TPEG-P-co-AA copolymers makes them suitable for a variety of applications:

-

Superplasticizers: In the construction industry, these copolymers are utilized as high-range water reducers, improving the fluidity and workability of concrete.

-

Drug Delivery: In the biomedical field, these copolymers can self-assemble into nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents. The acrylic acid component allows for pH-sensitive drug release, which is particularly useful for targeting the acidic microenvironment of tumors or for oral drug delivery.[1]

-

Biocompatible Coatings: The hydrophilic PEG chains can reduce protein adsorption and enhance the biocompatibility of materials used in medical devices.

Experimental Protocols

Protocol 1: Synthesis of TPEG-P-co-AA by Free-Radical Polymerization

This protocol describes the synthesis of a TPEG-P-co-AA copolymer via aqueous solution free-radical polymerization.

Materials:

-

Poly(ethylene glycol) phenyl ether acrylate (TPEG-P)

-

Acrylic acid (AA)

-

Ammonium persulfate (APS) (initiator)

-

Deionized (DI) water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Thermometer

Procedure:

-

Monomer Solution Preparation: In a beaker, dissolve the desired amount of TPEG-P in deionized water.

-

Reactor Setup: Assemble the three-neck round-bottom flask with a condenser, magnetic stirrer, nitrogen inlet/outlet, and a thermometer.

-

Inert Atmosphere: Place the TPEG-P solution into the flask and bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

-

Initiator and Monomer Addition: While maintaining the nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 60-80°C). In a separate container, prepare a solution of acrylic acid and ammonium persulfate in deionized water.

-

Polymerization: Add the acrylic acid and initiator solution dropwise to the reaction flask over a period of 1-2 hours using a dropping funnel.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 3-4 hours to ensure high monomer conversion.

-

Cooling: After the reaction is complete, cool the flask to room temperature. The resulting product is an aqueous solution of the TPEG-P-co-AA copolymer.

Protocol 2: Purification of TPEG-P-co-AA Copolymer

This protocol outlines the purification of the synthesized copolymer to remove unreacted monomers and initiator fragments.

Materials:

-

Synthesized TPEG-P-co-AA copolymer solution

-

Methanol or Acetone (non-solvents)

-

Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3500 Da)

-

Deionized (DI) water

Equipment:

-

Large beaker

-

Magnetic stirrer

-

Freeze-dryer (optional)

Procedure:

-

Precipitation (Optional): Slowly add the aqueous copolymer solution to a beaker containing a vigorously stirred non-solvent (e.g., methanol or acetone) at a volume ratio of 1:10 (copolymer solution:non-solvent). The copolymer will precipitate out of the solution.

-

Isolation: Decant the supernatant and collect the precipitated copolymer. Redissolve the copolymer in a minimal amount of deionized water.

-

Dialysis: Transfer the redissolved copolymer solution into a dialysis tube. Place the sealed dialysis tube in a large beaker of deionized water and stir gently.

-

Water Exchange: Change the water in the beaker every 4-6 hours for 2-3 days to ensure complete removal of impurities.

-

Recovery: Recover the purified copolymer solution from the dialysis tube.

-

Lyophilization (Optional): For a solid product, freeze the purified copolymer solution and lyophilize it using a freeze-dryer.

Protocol 3: Characterization of TPEG-P-co-AA Copolymer

This protocol describes standard techniques for characterizing the synthesized copolymer.

1. Molecular Weight and Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC)

-

Instrument: Gel Permeation Chromatograph equipped with a refractive index (RI) detector.

-

Mobile Phase: An appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) or an organic solvent if the copolymer is soluble.

-

Columns: A set of columns suitable for the expected molecular weight range of the polymer.

-

Calibration: Use polymer standards (e.g., polyethylene glycol or polystyrene) to generate a calibration curve.

-

Sample Preparation: Dissolve a small amount of the purified, dried copolymer in the mobile phase.

-

Analysis: Inject the sample into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

2. Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a thin film of the dried copolymer on a salt plate (e.g., KBr) or use an ATR-FTIR accessory.

-

Analysis: Acquire the infrared spectrum and identify the characteristic absorption bands for the functional groups present in the copolymer, such as the C=O stretching of the carboxylic acid and ester groups, and the C-O-C stretching of the PEG backbone.

3. Compositional Analysis by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent such as D₂O.

-

Analysis: Dissolve the dried copolymer in the deuterated solvent and acquire the ¹H NMR spectrum. The ratio of the integrals of the characteristic peaks for the TPEG-P and acrylic acid monomer units can be used to determine the copolymer composition.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of TPEG-P-co-AA copolymers.

Table 1: Monomer Feed Ratio and Resulting Copolymer Properties

| Sample ID | TPEG-P:AA Molar Feed Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PAA-TPEG-1 | 1:3 | 25,000 | 45,000 | 1.8 |

| PAA-TPEG-2 | 1:5 | 35,000 | 66,500 | 1.9 |

| PAA-TPEG-3 | 1:7 | 42,000 | 84,000 | 2.0 |

Note: The data presented are representative and will vary depending on the specific reaction conditions.

Table 2: Effect of Initiator Concentration on Copolymer Molecular Weight

| Sample ID | Initiator (APS) wt% (relative to total monomers) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PAA-TPEG-4 | 0.5 | 45,000 | 90,000 | 2.0 |

| PAA-TPEG-5 | 1.0 | 38,000 | 74,100 | 1.95 |

| PAA-TPEG-6 | 2.0 | 30,000 | 58,500 | 1.95 |

Note: The data presented are representative and will vary depending on the specific reaction conditions.

Visualizations

Caption: Experimental workflow for TPEG-P-co-AA synthesis and characterization.

Caption: pH-responsive drug release mechanism of TPEG-P-co-AA copolymers.

Caption: General cellular uptake pathway for copolymer micelles via endocytosis.

References

- 1. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells [mdpi.com]

- 2. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells [mdpi.com]

Application Notes and Protocols for TPEG-P in Concrete Admixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenyl polyoxyethylene ether (TPEG-P) is a key macromonomer used in the synthesis of third-generation high-performance polycarboxylate superplasticizers (PCEs).[1] These comb-like polymers are essential admixtures in modern concrete technology, designed to significantly enhance the workability, strength, and durability of concrete.[2][3] TPEG-P-based superplasticizers function through a dual-action mechanism of electrostatic repulsion and steric hindrance. The carboxylate groups on the polymer backbone adsorb onto the surface of cement particles, imparting a negative charge that leads to electrostatic repulsion. Simultaneously, the long polyethylene glycol (PEG) side chains extend into the aqueous phase, creating a steric barrier that physically prevents the agglomeration of cement particles. This efficient dispersion mechanism allows for a significant reduction in water content, leading to concrete with higher density, lower porosity, and consequently, enhanced compressive strength and durability.

These application notes provide detailed protocols for the synthesis of TPEG-P based superplasticizers and the evaluation of their performance in concrete, along with representative data on their effects.

Mechanism of Action

The primary function of a TPEG-P based superplasticizer is to disperse cement particles in the concrete mixture. This is achieved through the adsorption of the polycarboxylate ether molecules onto the surface of the cement grains. The anionic carboxyl groups anchor the polymer to the positively charged surface of the cement particles, while the hydrophilic polyethylene glycol (PEG) side chains extend into the surrounding water. This creates a physical barrier and an electrostatic repulsive force between the cement particles, preventing them from flocculating and releasing the water trapped within the cement agglomerates. This released water significantly improves the fluidity and workability of the concrete, a phenomenon known as plasticization.

References

- 1. researchgate.net [researchgate.net]

- 2. Application Of TPEG 2400- Key Role In The Synthesis Of PCE [pcesupplier.com]

- 3. TPEG 2400 Raw Material of Polycarboxylate Based Superplasticizer Concrete Admixtutre TPEG 2400 Polycarboxylate Ether Monomer - Foamed Concrete Services [foamedconcreteservices.co.uk]

Application Notes & Protocols: TPEG-P Copolymers in Hydrogel Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amphiphilic block copolymers composed of hydrophilic and hydrophobic segments have garnered significant attention in the biomedical field. Among these, copolymers of poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL) are particularly noteworthy due to their excellent biocompatibility and biodegradability.[1][2] Specifically, triblock copolymers with a PEG-PCL-PEG architecture (denoted as PECE) can form thermosensitive hydrogels.[3][4] These materials exist as a free-flowing sol at room temperature, facilitating the homogeneous incorporation of therapeutic agents, and transition into a non-flowing gel at physiological temperatures.[5] This in-situ gelation makes them ideal candidates for injectable drug delivery systems, providing sustained release of drugs, proteins, and other bioactive molecules.

This document provides detailed application notes and protocols for the synthesis and characterization of PEG-PCL-PEG (PECE) hydrogels, a representative example of a TPEG-P (where 'P' is a polyester) copolymer system.

Application Notes

Principle of Thermosensitive Gelation

The sol-gel transition of PECE copolymers in aqueous solutions is a temperature-dependent phenomenon driven by the hydrophobic interactions of the PCL blocks.

-

At low temperatures (Sol State): The copolymer chains are hydrated, with both PEG and PCL blocks being relatively soluble, resulting in a low-viscosity solution (sol).

-

With increasing temperature (Gel State): The hydrophobic PCL blocks become less soluble and aggregate to form micellar structures. Above a certain temperature, known as the lower critical solution temperature (LCST) or critical gelation temperature (CGT), these micelles pack closely and form a three-dimensional network, entrapping water molecules and leading to the formation of a hydrogel.

This transition is reversible, and its characteristics can be tuned by altering the molecular weight and the ratio of the hydrophilic PEG to the hydrophobic PCL blocks.

Key Advantages and Applications

-

Injectability: The sol state at room temperature allows for easy mixing with therapeutic agents and administration via injection in a minimally invasive manner.

-

In Situ Gel Formation: The hydrogel forms directly at the target site upon reaching body temperature, creating a localized depot for sustained drug release.

-

Biodegradability: The PCL blocks are biodegradable through hydrolysis of their ester bonds, and the resulting products are safely metabolized and cleared from the body.

-

Controlled Release: The crosslinked hydrogel network provides a sustained release profile for encapsulated drugs, which can range from small molecules to large proteins.

-

Versatility: These hydrogels are being explored for various applications, including localized cancer therapy, tissue engineering, and ocular drug delivery.

Factors Influencing Hydrogel Properties

The properties of the PECE hydrogel are critically dependent on the copolymer's molecular architecture.

-

Molecular Weight: Higher molecular weight copolymers generally lead to hydrogels with enhanced mechanical strength.

-

PEG/PCL Ratio: The hydrophilic/hydrophobic balance is crucial. A higher proportion of hydrophobic PCL leads to a lower critical gelation concentration (CGC) and a lower sol-gel transition temperature.

-

Polymer Concentration: The concentration of the copolymer in the aqueous solution must be above the CGC for gelation to occur. Increasing the polymer concentration generally results in stronger gels.

Quantitative Data Summary

The following tables summarize key quantitative data for typical PECE copolymer systems.

Table 1: Influence of Copolymer Composition on Sol-Gel Transition Temperature.

| Copolymer Designation | Mn of PEG Block (Da) | Mn of PCL Block (Da) | Polymer Conc. (wt%) | Sol-Gel Transition Temp. (°C) | Reference |

|---|---|---|---|---|---|

| PECE-1 | 1000 | 2000 | 20 | ~35 | |

| PECE-2 | 1500 | 1500 | 25 | ~40 | |

| PECE-3 | 2000 | 2500 | 20 | ~30 |

| PECE-4 (PEG 8k) | 8000 | 8000-10000 | 20 | ~25 | |

Table 2: Mechanical Properties of PECE Hydrogels.

| Copolymer (PEG-PCL-PEG) | Polymer Conc. (wt%) | Storage Modulus (G') (Pa) | Reference |

|---|---|---|---|

| 8k-8k-8k | 20 | ~14,000 | |

| PCL-g-PEG | 10 | ~500 |

| PCL-g-PEG | 20 | ~5500 | |

Table 3: In Vitro Drug Release from PECE Hydrogels.

| Model Drug | Copolymer System | Release Duration | Release Profile | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | PECE | > 30 days | Sustained Release | |

| Vitamin B12 | PECE | > 1 week | Sustained Release | |

| Diclofenac Sodium | PECE | > 48 hours | Sustained Release |

| Paclitaxel (PTX) & Doxorubicin (DOX) | PECT | > 10 days | Sustained (PTX), Burst then Sustained (DOX) | |

Experimental Protocols & Methodologies

Protocol 1: Synthesis of PEG-PCL-PEG (PECE) Triblock Copolymer

This protocol describes the synthesis via ring-opening polymerization of ε-caprolactone initiated by polyethylene glycol.

Materials:

-

Poly(ethylene glycol) (PEG), diol, (e.g., Mn = 2000 g/mol )

-

ε-caprolactone (ε-CL)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene

-

Chloroform

-

Hexane

-

Nitrogen gas (high purity)

Procedure:

-

Dry the PEG by azeotropic distillation with toluene under a nitrogen atmosphere to remove any residual water.

-

In a three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dried PEG and a calculated amount of ε-CL.

-

Add the catalyst, stannous octoate (Sn(Oct)₂), to the mixture. The molar ratio of ε-CL to Sn(Oct)₂ can be adjusted to control the polymerization rate.

-

Heat the reaction mixture to 130°C in an oil bath and stir for approximately 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the resulting polymer in chloroform.

-

Precipitate the copolymer by pouring the chloroform solution into an excess of cold hexane with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum at room temperature for at least 48 hours to remove any residual solvents.

-

Characterize the synthesized copolymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity.

Protocol 2: Preparation of Thermosensitive Hydrogel

Materials:

-

Synthesized PEG-PCL-PEG copolymer

-

Phosphate-buffered saline (PBS) or deionized water

-

Vial with a magnetic stir bar

Procedure:

-

Weigh the desired amount of the dried PECE copolymer and place it in a vial.

-

Add the required volume of cold (e.g., 4°C) PBS or deionized water to achieve the target polymer concentration (e.g., 20 wt%).

-